

Performance of Apremilast-d5 in Bioanalytical Applications: A Comparative Guide

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Compound of Interest

Compound Name: Apremilast-d5

Cat. No.: B569597

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This guide provides a comprehensive overview of the performance characteristics of **Apremilast-d5** when utilized as an internal standard in the quantification of Apremilast in various biological fluids. The data presented is compiled from published experimental studies, offering an objective comparison of method performance across different matrices and analytical conditions.

Comparative Performance Data

The use of a deuterated internal standard like **Apremilast-d5** is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its purpose is to mimic the analytical behavior of the analyte, Apremilast, thereby correcting for variability during sample preparation and analysis.^[1] The performance of an analytical method employing **Apremilast-d5** is indicative of the internal standard's ability to track the analyte effectively.

Below are summary tables of quantitative performance data from various studies that have utilized **Apremilast-d5** or other internal standards for the determination of Apremilast in biological matrices.

Method Performance in Rabbit Plasma

Parameter	Performance Characteristic	Reference
Linearity Range	0.03 to 48.00 ng/mL	[2]
Accuracy	97.78% to 102.11%	[2]
Intra-batch Precision (%CV)	0.04% to 2.27%	[2]
Inter-batch Precision (%CV)	3.75% to 4.17%	[2]
Mean Recovery (Apremilast)	97.14% to 101.27%	
Mean Recovery (Apremilast-d5)	99.25%	

Method Performance in Rat Plasma

Parameter	Performance Characteristic	Internal Standard	Reference
Linearity Range	0.1 to 100 ng/mL	Carbamazepine	
Accuracy (%RE)	-1.6% to 4.6% (Intra-day) -0.2% to 3.5% (Inter-day)	Not Specified	
Precision (%CV)	0.8% to 3.3% (Intra-day) 0.0% to 2.6% (Inter-day)	Not Specified	
Mean Recovery	83.2% to 87.5%	Carbamazepine	

Method Performance in Beagle Dog Plasma and Urine

Parameter	Plasma Performance	Urine Performance	Internal Standard	Reference
Linearity Range	5 to 1,000 ng/mL	5 to 1,000 ng/mL	Clopidogrel	
Intra-run Precision (%CV)	< 12.92%	< 11.84%	Clopidogrel	
Inter-run Precision (%CV)	< 10.64%	< 10.20%	Clopidogrel	
Lower Limit of Quantification (LLOQ)	5 ng/mL	5 ng/mL	Clopidogrel	

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on the cited literature for the quantification of Apremilast using an internal standard.

UPLC-MS/MS Method for Apremilast in Rabbit Plasma

- Sample Preparation: A liquid-liquid extraction method is typically employed.
- Chromatographic Separation:
 - Column: CORTECS C18 (2.7 μ m, 4.6 mm X 150 mm).
 - Mobile Phase: 10mM Ammonium Acetate Buffer (pH 4.0): Methanol: Acetonitrile (20:40:40, v/v/v).
 - Flow Rate: 0.5 mL/min.
 - Analysis Time: 4 minutes.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

- Transitions (m/z):
 - Apremilast: 461.5 → 257.1
 - **Apremilast-d5**: 466.5 → 257.1

UPLC-MS/MS Method for Apremilast in Rat Plasma

- Sample Preparation: A simple one-step deproteinization with acetonitrile. 0.2 mL of acetonitrile is added to a 0.1 mL plasma sample.
- Chromatographic Separation:
 - Column: Acquity UPLC BEH C18.
 - Mobile Phase: Acetonitrile and 0.1% formic acid in water with gradient elution.
 - Run Time: 3.0 minutes.
- Mass Spectrometric Detection:
 - Mode: Multiple reaction-monitoring (MRM).
 - Transitions (m/z):
 - Apremilast: 461.3 → 257.1
 - Carbamazepine (Internal Standard): 237.2 → 194.2

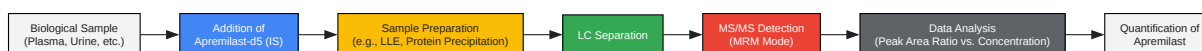
HPLC-MS/MS Method for Apremilast in Beagle Dog Plasma and Urine

- Sample Preparation: Liquid-liquid extraction using methyl tert-butyl ether.
- Chromatographic Separation:
 - Column: C8 column.
 - Mobile Phase: Methanol and 0.1% formic acid with gradient elution.

- Mass Spectrometric Detection:
 - Mode: Multiple reaction monitoring (MRM).
 - Transitions (m/z):
 - Apremilast: 461.3 → 178.2
 - Clopidogrel (Internal Standard): 322.2 → 184.1

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Apremilast in biological fluids using an internal standard like **Apremilast-d5**.

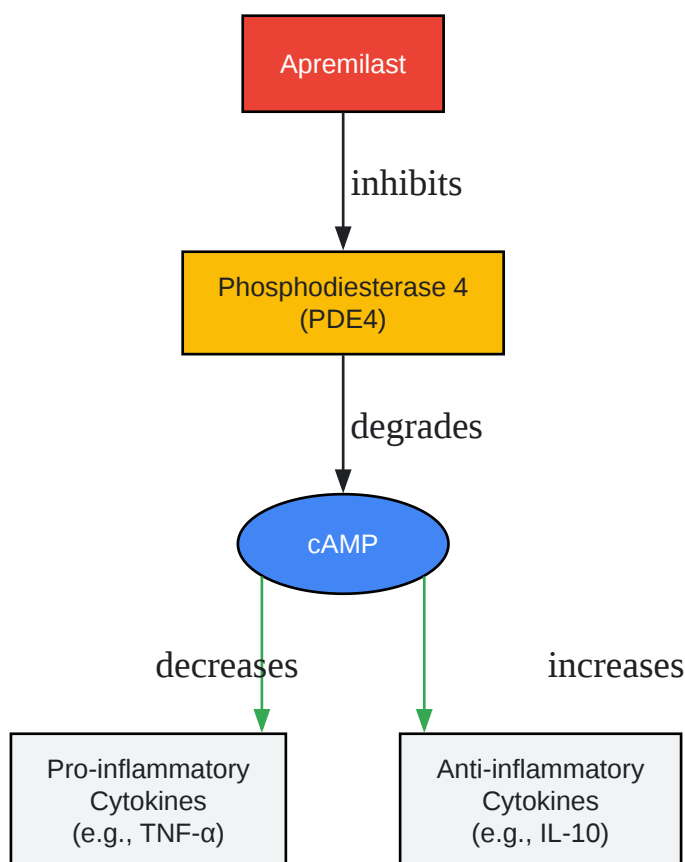


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Caption: Bioanalytical workflow for Apremilast quantification.

Signaling Pathway of Apremilast

Apremilast is an inhibitor of phosphodiesterase 4 (PDE4). The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels. This diagram illustrates the simplified signaling pathway affected by Apremilast.



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Caption: Apremilast's mechanism of action via PDE4 inhibition.

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References

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
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